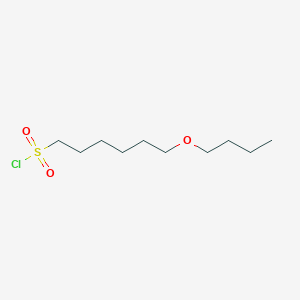
6-Butoxyhexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a butoxyhexane chain. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-butoxyhexane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
C10H21OH+ClSO3H→C10H21ClO3S+H2O
In this reaction, 6-butoxyhexane-1-ol reacts with chlorosulfonic acid to form this compound and water as a byproduct.
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often involves continuous flow processes. These processes offer better control over reaction parameters, improved safety, and higher yields. One such method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination of disulfides and thiols .
Chemical Reactions Analysis
Types of Reactions
6-Butoxyhexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation and Reduction: While sulfonyl chlorides are generally stable, they can undergo oxidation or reduction under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
6-butoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-2-3-8-14-9-6-4-5-7-10-15(11,12)13/h2-10H2,1H3 |
InChI Key |
KUFFDTZBHMPHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















